molecular formula C14H19BrO B8361313 5-Bromopentoxymethylstyrene

5-Bromopentoxymethylstyrene

Cat. No. B8361313
M. Wt: 283.20 g/mol
InChI Key: OUNSPVRMSGVPAQ-UHFFFAOYSA-N
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Patent
US05518627

Procedure details

Into 1ι four-necked flask, 57 g (1.425 mol) of sodium hydroxide and 57 ml of deionized water were added under cooling with ice, and a solution of 98.33 g (0.428 mol) of 1,5-dibromopentane and 9.19 g (0.0285 mol) of tetrabutylammonium bromide in 285 mol of toluene was added thereto. The temperature of the solution was set at 50° C., and 70 ml of a toluene solution of 38.25 g (0.285 mol) of vinyl benzyl alcohol (a mixture of m-form and p-form) and 30 mg of DPPH, was dropwise added thereto over a period of one hour. Most of the raw material disappeared during the dropwise addition. This mixture was reacted at 60° C. for 8 hours with vigorous stirring. After the reaction, the organic phase was separated and thoroughly washed with water. This organic phase was dried over magnesium sulfate, and then toluene was distilled off under reduced pressure. The mixture thereby obtained was subjected to vacuum distillation (b.p. 107° to 108° C./40 Pa) in the presence of DPPH to obtain a liquid of a colorless transparent solution. The obtained solution was analyzed by NMR to determine its structure. The amount of 5-bromopentoxymethylstyrene obtained, was 40.8 g, and the yield was 51%.
Quantity
57 g
Type
reactant
Reaction Step One
Name
Quantity
57 mL
Type
solvent
Reaction Step One
Quantity
98.33 g
Type
reactant
Reaction Step Two
Quantity
9.19 g
Type
catalyst
Reaction Step Two
Quantity
285 mol
Type
solvent
Reaction Step Two
Name
Quantity
30 mg
Type
reactant
Reaction Step Three
[Compound]
Name
raw material
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
38.25 g
Type
reactant
Reaction Step Five
Quantity
70 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[OH-].[Na+].Br[CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][Br:9].[CH:10]([CH:12](O)[C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1)=[CH2:11].C1C=CC(N([N]C2C([N+]([O-])=O)=CC([N+]([O-])=O)=CC=2[N+]([O-])=[O:41])C2C=CC=CC=2)=CC=1>[Br-].C([N+](CCCC)(CCCC)CCCC)CCC.C1(C)C=CC=CC=1.O>[Br:9][CH2:8][CH2:7][CH2:6][CH2:5][CH2:4][O:41][CH2:11][CH:10]=[CH:12][C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1 |f:0.1,5.6,^1:24|

Inputs

Step One
Name
Quantity
57 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
57 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
98.33 g
Type
reactant
Smiles
BrCCCCCBr
Name
Quantity
9.19 g
Type
catalyst
Smiles
[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC
Name
Quantity
285 mol
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Three
Name
Quantity
30 mg
Type
reactant
Smiles
C=1C=CC(=CC1)N(C=2C=CC=CC2)[N]C=3C(=CC(=CC3[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]
Step Four
Name
raw material
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
38.25 g
Type
reactant
Smiles
C(=C)C(C1=CC=CC=C1)O
Name
Quantity
70 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under cooling with ice
CUSTOM
Type
CUSTOM
Details
was set at 50° C.
ADDITION
Type
ADDITION
Details
was dropwise added
CUSTOM
Type
CUSTOM
Details
This mixture was reacted at 60° C. for 8 hours with vigorous stirring
Duration
8 h
CUSTOM
Type
CUSTOM
Details
After the reaction
CUSTOM
Type
CUSTOM
Details
the organic phase was separated
WASH
Type
WASH
Details
thoroughly washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
This organic phase was dried over magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
toluene was distilled off under reduced pressure
CUSTOM
Type
CUSTOM
Details
The mixture thereby obtained
DISTILLATION
Type
DISTILLATION
Details
was subjected to vacuum distillation (b.p. 107° to 108° C./40 Pa) in the presence of DPPH
CUSTOM
Type
CUSTOM
Details
to obtain a liquid of a colorless transparent solution

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrCCCCCOCC=CC1=CC=CC=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 51%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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